1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone
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Description
“1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone” is a chemical compound with a molecular formula of C6H3BrF3NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound contains a bromine atom and a trifluoromethyl group attached to the pyridine ring .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “this compound”, is a topic of active research in the agrochemical and pharmaceutical industries . One common method involves the use of a palladium-catalyzed α-arylation of a Refomatsky reagent .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a bromine atom and a trifluoromethyl group attached to it . The average mass of the molecule is 241.993 Da and the monoisotopic mass is 240.934998 Da .Chemical Reactions Analysis
Trifluoromethylpyridines, including “this compound”, are used as intermediates in the synthesis of several crop-protection products . They are also used in the synthesis of pharmaceutical and veterinary products .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 44-48 °C . It is a solid substance that is highly soluble in water and other polar solvents .Safety and Hazards
“1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
The future directions for “1-(5-Bromo-2-(trifluoromethyl)pyridin-3-yl)ethanone” and similar compounds lie in their potential applications in the agrochemical and pharmaceutical industries . The unique properties of trifluoromethylpyridines make them valuable for the development of new drugs and pesticides . It is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
1-[5-bromo-2-(trifluoromethyl)pyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c1-4(14)6-2-5(9)3-13-7(6)8(10,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIMXIWOZUHRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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